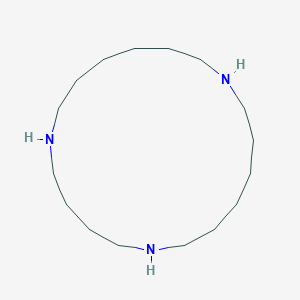
1,6,13-Triazacyclononadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,13-Triazacyclononadecane is a macrocyclic compound that contains three nitrogen atoms within a 19-membered ring. This compound is part of a broader class of macrocyclic ligands known for their ability to form stable complexes with metal ions. These complexes have significant applications in various fields, including catalysis, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6,13-Triazacyclononadecane can be synthesized through several methods. One common approach involves the cyclization of linear precursors containing nitrogen atoms. For example, the reaction of a triamine with a dihaloalkane under basic conditions can lead to the formation of the desired macrocycle. The reaction typically requires a high dilution to favor the intramolecular cyclization over intermolecular polymerization.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to maximize yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be fine-tuned to ensure the efficient formation of the macrocyclic structure.
Analyse Des Réactions Chimiques
Types of Reactions
1,6,13-Triazacyclononadecane undergoes various chemical reactions, including:
Oxidation: The nitrogen atoms in the macrocycle can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines.
Applications De Recherche Scientifique
1,6,13-Triazacyclononadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes can be used as catalysts in various chemical reactions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: The compound is used in the development of advanced materials, including sensors and separation membranes.
Mécanisme D'action
The mechanism by which 1,6,13-Triazacyclononadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle act as electron donors, coordinating with metal ions to form stable chelates. These metal complexes can then participate in various catalytic and biological processes, depending on the specific metal ion and the surrounding environment.
Comparaison Avec Des Composés Similaires
1,6,13-Triazacyclononadecane can be compared with other macrocyclic compounds such as:
1,4,7-Triazacyclononane: This compound has a smaller ring size and different coordination properties.
1,4,8,11-Tetraazacyclotetradecane: This compound contains four nitrogen atoms and forms more stable complexes with certain metal ions.
1,5,9,13-Tetraazacyclohexadecane: This compound has a larger ring size and different chemical reactivity.
The uniqueness of this compound lies in its specific ring size and the arrangement of nitrogen atoms, which confer distinct coordination properties and reactivity compared to other macrocyclic compounds.
Propriétés
Numéro CAS |
652130-90-0 |
|---|---|
Formule moléculaire |
C16H35N3 |
Poids moléculaire |
269.47 g/mol |
Nom IUPAC |
1,6,13-triazacyclononadecane |
InChI |
InChI=1S/C16H35N3/c1-3-7-13-18-15-9-10-16-19-14-8-4-2-6-12-17-11-5-1/h17-19H,1-16H2 |
Clé InChI |
MSZCGVLDROCZTD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCNCCCCNCCCCCCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


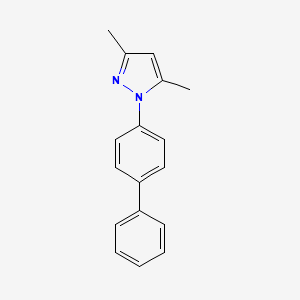
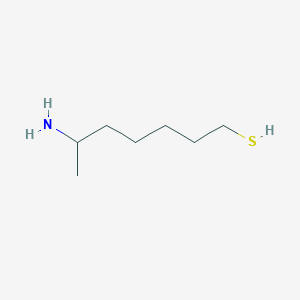
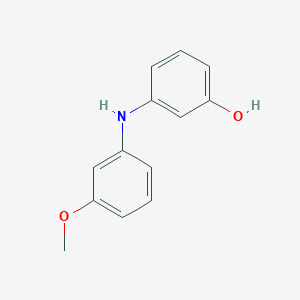
![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
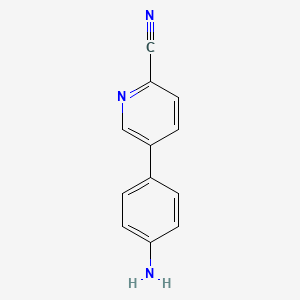

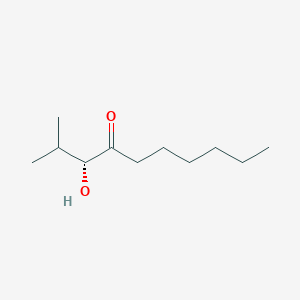
![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
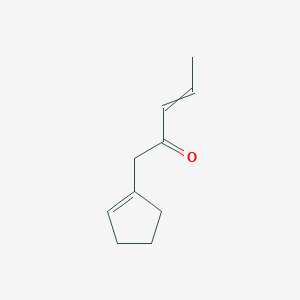


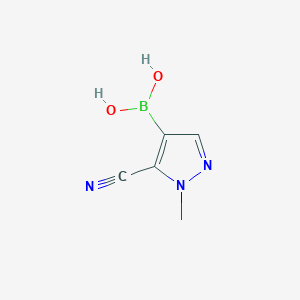
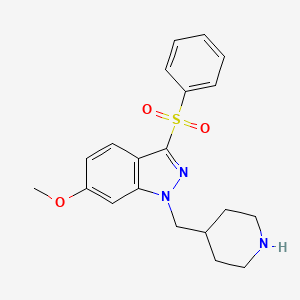
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
